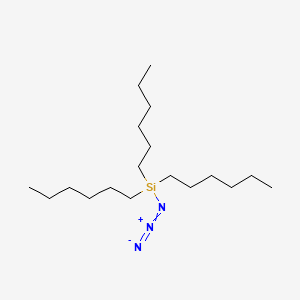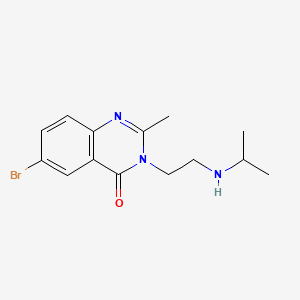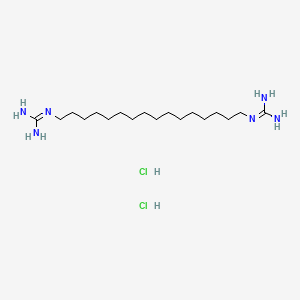
Azidotrihexylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azidotrihexylsilane is an organosilicon compound with the molecular formula C18H39N3Si It is characterized by the presence of an azide group (-N3) attached to a trihexylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Azidotrihexylsilane can be synthesized through the reaction of trihexylsilane with sodium azide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the azide group being introduced to the silicon atom .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Azidotrihexylsilane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed:
Substitution Reactions: Various substituted silanes depending on the nucleophile used.
Reduction Reactions: Trihexylsilylamine is a common product when the azide group is reduced.
Scientific Research Applications
Azidotrihexylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: It is employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of azidotrihexylsilane involves the reactivity of the azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in various applications, including bioconjugation and materials science .
Comparison with Similar Compounds
Triethylsilane: Another organosilicon compound with similar reactivity but different steric properties.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and hydrosilylation.
Uniqueness of Azidotrihexylsilane: this compound is unique due to its combination of an azide group with a trihexylsilane moiety, providing distinct reactivity and steric properties compared to other silanes. This makes it particularly useful in specific synthetic applications where both the azide functionality and the bulky trihexylsilane group are advantageous .
Properties
CAS No. |
67859-76-1 |
|---|---|
Molecular Formula |
C18H39N3Si |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
azido(trihexyl)silane |
InChI |
InChI=1S/C18H39N3Si/c1-4-7-10-13-16-22(21-20-19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI Key |
KVNHQFHBRSWGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)

![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)





![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)

![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
